3-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-8-ethoxy-2H-chromen-2-one
Description
The compound 3-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-8-ethoxy-2H-chromen-2-one features a coumarin core (8-ethoxy-2H-chromen-2-one) linked via a piperazine-carbonyl group to a pyrimidine ring substituted with a 1,2,4-triazole moiety at position 6. This structure integrates multiple pharmacophores:
- Coumarin: Known for antimicrobial, anticancer, and fluorescence properties .
- Piperazine: Enhances solubility and modulates pharmacokinetics, commonly used in antifungal agents .
While direct biological data for this compound is unavailable in the provided evidence, its structural analogs suggest applications in antifungal therapy or enzyme inhibition. Synthetic routes likely involve reductive amination (e.g., sodium triacetoxyborohydride) and protective groups (e.g., SEM) for pyrimidine functionalization .
Properties
IUPAC Name |
8-ethoxy-3-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O4/c1-2-32-17-5-3-4-15-10-16(22(31)33-20(15)17)21(30)28-8-6-27(7-9-28)18-11-19(25-13-24-18)29-14-23-12-26-29/h3-5,10-14H,2,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZDANONVRVQNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=NC=NC(=C4)N5C=NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Inhibitor of Apoptosis Protein (IAP) , specifically the X-linked IAP (XIAP) . IAPs are a group of proteins that suppress apoptosis by directly binding to caspase and suppressing its function.
Mode of Action
The compound binds to IAPs, particularly XIAP, inhibiting their activity. This inhibition leads to the induction of protein degradation. The compound achieves this by inducing ubiquitination of target proteins and proteasome degradation by E3 ligase.
Biochemical Pathways
The compound affects the apoptosis pathway by inhibiting IAPs. This leads to the activation of caspases, which are crucial for the execution of apoptosis. The compound also induces the degradation of target proteins through the ubiquitin-proteasome system.
Biological Activity
The compound 3-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-8-ethoxy-2H-chromen-2-one represents a novel class of triazole-based derivatives with potential pharmacological applications. This article reviews the biological activities associated with this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 398.43 g/mol. The structure includes critical functional groups such as triazole and piperazine which are known for their diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways. In vitro studies indicate that it may exhibit a superior selectivity ratio compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam .
- Antioxidant Properties : Research suggests that the compound decreases levels of reactive oxygen and nitrogen species (RONS) in cells exposed to oxidative stress, indicating its potential as an antioxidant agent .
- Anticancer Activity : Preliminary studies demonstrate cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound induced apoptosis via upregulation of pro-apoptotic factors like P53 and caspases while downregulating anti-apoptotic factors such as Bcl-2 .
Table 1: Summary of Biological Activities
Case Studies
- Cyclooxygenase Inhibition : A study evaluated the compound's efficacy as a COX inhibitor using enzymatic assays. Results showed that it effectively inhibited COX-2 with an IC50 value lower than that of standard NSAIDs, suggesting its potential for treating inflammatory diseases .
- Antioxidant Evaluation : In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in pre-treated cell lines, highlighting its role in protecting against cellular damage due to free radicals .
- Cancer Cell Line Studies : The compound was tested on various cancer cell lines where it exhibited potent cytotoxicity. Notably, it increased apoptosis markers in breast cancer cells while demonstrating minimal toxicity in normal cell lines, indicating a favorable therapeutic index .
Pharmacokinetics and Drug-Likeness
In silico predictions suggest favorable pharmacokinetic properties for this compound, including good absorption and distribution characteristics. Molecular docking studies indicate strong binding affinity to target proteins involved in inflammation and cancer pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Coumarin Moieties
- Compound 4i/4j (): These derivatives combine coumarin with pyrimidinone and tetrazole groups. Unlike the target compound, they lack piperazine and triazole, instead incorporating tetrazole for hydrogen bonding. The coumarin-pyrimidinone linkage may enhance fluorescence but reduce metabolic stability compared to the target’s ethoxy coumarin .
- Fluconazole Derivatives (): Piperazine-linked triazoles (e.g., 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-piperazinyl-propanols) show MIC values 4× higher than fluconazole against Candida albicans. The target compound’s coumarin core may improve membrane penetration over fluconazole’s difluorophenyl group .
Pyrimidine-Piperazine-Triazole Hybrids
- Compound 50e (): A pyrido[3,4-d]pyrimidin-4(3H)-one with a dichlorobenzyl-piperidine side chain (43% yield). The dichlorobenzyl group enhances lipophilicity but may increase toxicity compared to the target’s ethoxy coumarin .
- Compound 2l (): A tert-butyl-protected piperazine-triazole-phenyl derivative. The Boc group aids crystallography but requires deprotection for activity, unlike the target’s direct piperazine-carbonyl linkage .
Antifungal Activity and Substituent Effects
- MIC Values : Fluconazole derivatives with piperazine () exhibit MICs of 0.25–2 µg/mL against C. albicans. The target compound’s triazole-pyrimidine motif may similarly inhibit fungal CYP51, while the coumarin could reduce toxicity via improved selectivity .
- Lipophilicity : Dichlorobenzyl groups () increase logP, enhancing tissue retention but risking hepatotoxicity. The ethoxy coumarin in the target compound balances hydrophilicity and membrane permeability .
Data Tables
Discussion
The target compound’s unique integration of coumarin, piperazine, pyrimidine, and triazole may synergize the strengths of individual motifs:
- Coumarin : Provides fluorescence for tracking and enhances biocompatibility.
- Piperazine : Improves water solubility and bioavailability .
- Triazole-Pyrimidine : Targets fungal CYP51 or kinases with high specificity .
Compared to dichlorobenzyl-substituted analogs (), the ethoxy coumarin likely reduces off-target interactions. However, synthetic challenges (e.g., SEM deprotection in ) may require optimization. Further studies should prioritize in vitro antifungal assays and crystallography (using SHELX refinements, per ) to validate target engagement .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound comprises a coumarin core (8-ethoxy-2H-chromen-2-one) linked via a carbonyl group to a piperazine ring. The piperazine is substituted at position 4 with a pyrimidine ring bearing a 1,2,4-triazole moiety at position 6. The coumarin scaffold contributes to π-π stacking interactions, while the triazole-pyrimidine-piperazine system enhances hydrogen bonding and solubility in polar solvents. Structural characterization typically involves NMR (1H/13C), MS, and X-ray crystallography to confirm regiochemistry and stereochemistry .
Q. What are common synthetic routes for this compound?
A multi-step approach is typically employed:
- Step 1: Synthesis of the 8-ethoxycoumarin-3-carboxylic acid intermediate via Pechmann condensation of resorcinol derivatives with ethyl acetoacetate under acidic conditions .
- Step 2: Activation of the carboxylic acid using EDCI·HCl/HOBt in DMF, followed by coupling with piperazine .
- Step 3: Functionalization of the pyrimidine ring via nucleophilic substitution (e.g., 6-chloropyrimidine with 1,2,4-triazole under basic conditions) . Purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. Which analytical techniques are critical for confirming purity and structural integrity?
- HPLC-MS: Quantifies purity (>95%) and detects byproducts.
- 1H/13C NMR: Assigns proton environments (e.g., ethoxy group at δ ~1.4 ppm, triazole protons at δ ~8.2 ppm) .
- FT-IR: Confirms carbonyl stretches (~1700 cm⁻¹ for coumarin, ~1650 cm⁻¹ for amide) .
Advanced Research Questions
Q. How can reaction yields be optimized during the piperazine coupling step?
- Catalyst Screening: Use of DIPEA (2–4 equiv) as a base improves amide bond formation efficiency .
- Solvent Optimization: Anhydrous DMF at 60°C minimizes side reactions (e.g., piperazine dimerization) .
- Stoichiometry: A 1:1.2 molar ratio of coumarin acid to piperazine reduces excess reagent waste .
- Real-Time Monitoring: TLC (CH₂Cl₂/MeOH 9:1) tracks reaction progress to avoid over- or under-coupling .
Q. What strategies address low solubility in biological assay buffers?
- Co-solvent Systems: Use DMSO (≤5% v/v) for initial solubilization, followed by dilution in PBS .
- Prodrug Design: Introduce phosphate or acetyl groups at the ethoxy position to enhance aqueous solubility .
- Nanoformulation: Encapsulation in PEGylated liposomes improves bioavailability for in vivo studies .
Q. How can contradictory SAR data for triazole-containing analogs be resolved?
- Meta-Analysis: Compare IC50 values across studies using standardized assays (e.g., kinase inhibition vs. cytotoxicity) .
- Computational Modeling: Docking studies (AutoDock Vina) identify triazole interactions with target proteins (e.g., ATP-binding pockets) .
- Proteomic Profiling: Use SPR or ITC to measure binding kinetics and differentiate allosteric vs. competitive inhibition .
Q. What are best practices for ensuring purity in multi-step syntheses?
- Intermediate Purification: Flash chromatography after each step removes residual reagents (e.g., EDCI·HCl) .
- Crystallization Controls: Slow cooling (0.5°C/min) in ethanol/water yields high-purity crystals .
- QC Checkpoints: Mid-process HPLC-MS (C18 column, acetonitrile/water gradient) detects early-stage impurities .
Q. How can analogs be designed to probe the triazole moiety’s role in bioactivity?
- Isosteric Replacement: Substitute triazole with tetrazole or imidazole to assess electronic effects .
- Positional Scanning: Synthesize derivatives with triazole at pyrimidine positions 2, 4, or 6 .
- Deletion Studies: Prepare the des-triazole analog to isolate contributions of the pyrimidine-piperazine system .
Methodological Considerations
- Contradictory Data Resolution: Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve signal overlap in complex spectra .
- Scale-Up Challenges: Replace hazardous solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for greener synthesis .
- Biological Assay Design: Include positive controls (e.g., staurosporine for kinase assays) and triplicate technical replicates to minimize variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
